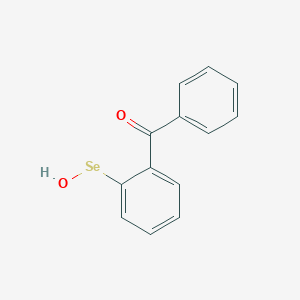![molecular formula C11H15NO2S2 B14421546 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione CAS No. 83177-75-7](/img/structure/B14421546.png)
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is an organosulfur compound that features a pyrrolidine-2,5-dione core with a 1,3-dithian-2-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring, which is a common protective group for carbonyl compounds . The reaction conditions often require the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The removal of the dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4, OsO4, and CrO3 are commonly used for oxidation reactions.
Reduction: Reduction can be achieved using reagents like LiAlH4, NaBH4, and H2/Ni.
Substitution: Nucleophiles such as RLi, RMgX, and RCuLi are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione involves its ability to act as a protective group for carbonyl compounds. The dithiane ring can be easily formed and removed under specific conditions, allowing for the selective protection and deprotection of functional groups during chemical synthesis . The molecular targets and pathways involved in its action are primarily related to its interactions with carbonyl compounds and the formation of stable dithiane derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar in structure but with a five-membered ring instead of a six-membered ring.
1,3-Dithiane: A direct analog with a six-membered ring, commonly used as a protective group for carbonyl compounds.
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with both dithiane and dithiolane rings.
Uniqueness
1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrolidine-2,5-dione core and a dithiane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research .
Properties
CAS No. |
83177-75-7 |
|---|---|
Molecular Formula |
C11H15NO2S2 |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-[3-(1,3-dithian-2-ylidene)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H15NO2S2/c13-9-4-5-10(14)12(9)6-1-3-11-15-7-2-8-16-11/h3H,1-2,4-8H2 |
InChI Key |
QKPMLCRLRYCQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=CCCN2C(=O)CCC2=O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
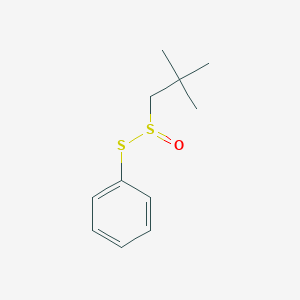
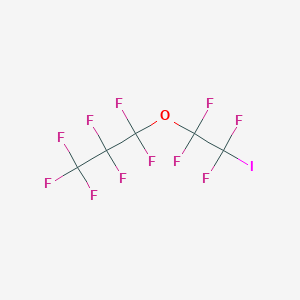
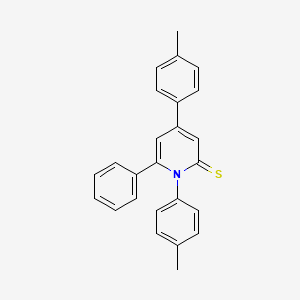
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
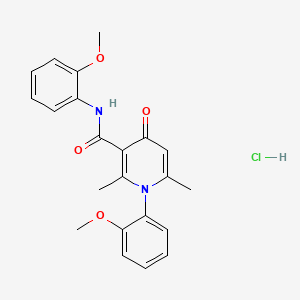
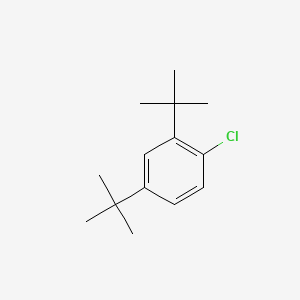
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
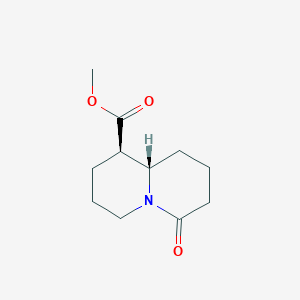
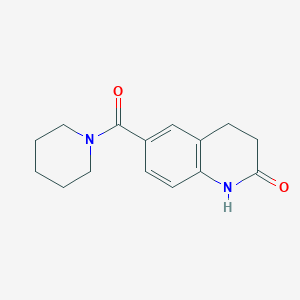
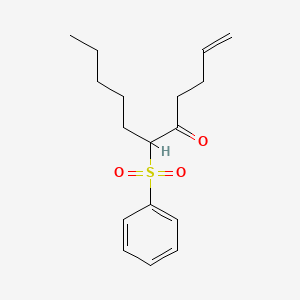
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
